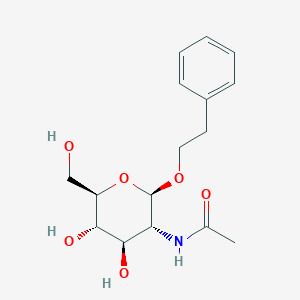

Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a bioactive compound frequently employed in the biomedical industry . It acts as an essential substrate for enzymatic assays related to glycosyltransferases, and aids in investigating the formation and hydrolysis of glycosidic bonds .

Synthesis Analysis

The synthesis of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves several steps. A notable method involves the reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions . This affords the corresponding β-D-glucopyranosides in good to high yields . Primary alcohols gave only β-D-glucopyranosides .Molecular Structure Analysis

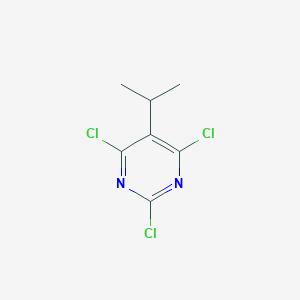

The molecular formula of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is C16H23NO6 . Its average mass is 325.357 Da and its monoisotopic mass is 325.152527 Da .Chemical Reactions Analysis

The chemical reactions involving Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside are complex. For instance, mesylation provides an efficient, concise, synthetic route to rare 2-acetamido-2-deoxy-beta-D-hexopyranosides via the corresponding methyl 2-acetamido-2-deoxy-3-O-methanesulfonyl-beta-D-glucopyranoside and subsequent inversion of configuration by direct displacement or formation of a 3,4-epoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside include a molecular weight of 297.30 g/mol . Its IUPAC name is N - [ (2 S ,3 R ,4 R ,5 S ,6 R )-4,5-dihydroxy-6- (hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide .Wissenschaftliche Forschungsanwendungen

Enhancement of O-GlcNAcylation on Mitochondrial Proteins

This compound has been found to enhance O-GlcNAcylation on mitochondrial proteins . O-GlcNAcylation is a nutrient-driven post-translational modification known as a metabolic sensor that links metabolism to cellular function . The activation of the O-GlcNAc pathway is a potential pro-survival pathway and acute enhancement of this response is conducive to the survival of cells and tissues .

Neuroprotection in Ischemic Conditions

The compound has been shown to improve neuronal tolerance to ischemia . It has been found to exert neuroprotective effects in primary cortical neurons under ischemic-like conditions .

Improvement of Mitochondrial Homeostasis and Bioenergy

The compound has been found to improve mitochondrial homeostasis and bioenergy . This is particularly important in the context of neuronal cells, where energy demand is high and mitochondrial function is critical .

Inhibition of Mitochondrial Apoptosis Pathway

The compound has been shown to inhibit the mitochondrial apoptosis pathway . This could potentially have implications for the treatment of diseases characterized by excessive cell death, such as neurodegenerative diseases .

Enhancement of Cellular Stress Response

The compound has been found to enhance the cellular stress response . This could potentially help cells better cope with various forms of stress, such as oxidative stress, which is implicated in many diseases .

Potential Use in Drug Synthesis

The compound is available from certain biolabs , suggesting its potential use in drug synthesis and pharmaceutical applications .

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-phenylethoxy)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-10(19)17-13-15(21)14(20)12(9-18)23-16(13)22-8-7-11-5-3-2-4-6-11/h2-6,12-16,18,20-21H,7-9H2,1H3,(H,17,19)/t12-,13-,14-,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQUKGSFRUAVQO-OXGONZEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCC2=CC=CC=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)

![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)

![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)

![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)